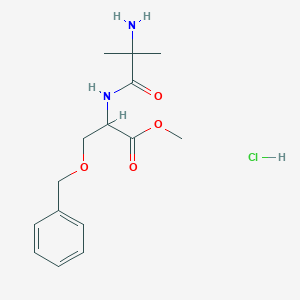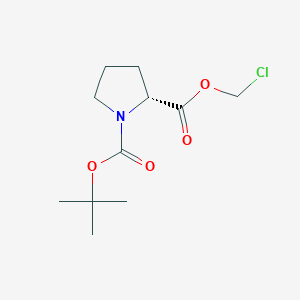
N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Vue d'ensemble
Description
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine, also known as EBT or Ethoxybenzothiazoline, is a chemical compound commonly used in scientific research. It is a fluorescent probe that is used to detect the presence of reactive oxygen species (ROS) in biological systems.
Applications De Recherche Scientifique
Synthesis and Applications in Biological and Material Sciences
N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine and its derivatives have been synthesized and characterized for various applications. For instance, the synthesis of some new biologically active benzothiazole derivatives containing benzimidazole and imidazole moieties has been reported. These compounds exhibit potent antibacterial and entomological activities, such as antifeedant, acaricidal, contact toxicity, and stomach toxicity (Chaudhary et al., 2011).
Crystal Structure and Magnetic Properties
The characterization of Schiff bases derived from various aldehydes, including the study of their crystal structures, is an area of research. For example, the crystal structure of Schiff base compounds derived from 3,4-dimethoxybenzaldehyde has been determined using single crystal X-ray diffraction. These compounds have potential applications in material science and coordination chemistry (Khalaji et al., 2013).
Corrosion Inhibition
N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine derivatives have been investigated as corrosion inhibitors. Theoretical and experimental studies on the corrosion inhibition potentials of certain derivatives for mild steel in acidic environments have been conducted. These studies provide insights into the mechanisms of corrosion inhibition and the efficiency of these compounds as inhibitors (Louadi et al., 2017).
Antimicrobial and Catalytic Properties
Research has also focused on the synthesis of metal complexes with N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine and similar ligands. These complexes have been examined for their antimicrobial and antifungal activities. Additionally, they have shown effectiveness as catalysts in oxidation reactions, demonstrating potential in both biological and chemical applications (Bal, 2014).
Synthesis of Polymeric Materials
The synthesis of polyimides from unsymmetrical diamine containing aromatic groups, such as N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine, is another area of application. These polyimides exhibit excellent solubility and thermal stability, making them suitable for advanced material applications (Ghaemy & Alizadeh, 2009).
Propriétés
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-4-18-11-7-5-8-12-13(11)16-14(19-12)15-9-6-10-17(2)3/h5,7-8H,4,6,9-10H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTJRVKBSJOMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1416041.png)


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B1416045.png)
![4-[3-Bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416046.png)
![2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B1416047.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine](/img/structure/B1416049.png)

![Methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1416052.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416054.png)
![4-[2-Fluoro-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416055.png)
![4-(3-Bromopyridin-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416057.png)
![4-(4-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416058.png)
![4-(3-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416060.png)